9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Description
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 2231663-92-4) is a bicyclic heterocyclic compound featuring a 9-azabicyclo[3.3.1]nonane scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 9-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . The Boc group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical chemistry for constructing bioactive molecules. This compound is classified under heterocyclic building blocks and is utilized in the synthesis of sigma receptor ligands, enzyme inhibitors, and other pharmacologically active derivatives .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSBJMWGALKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.3.1]nonane structure.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2231663-92-4
The structure features a bicyclic framework that contributes to its unique reactivity and interaction with biological targets.
Synthetic Methodologies
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its applications in synthetic methodologies include:
- Asymmetric Synthesis : The compound is utilized in asymmetric synthesis processes, where it acts as a chiral auxiliary to facilitate the formation of enantiomerically enriched products.
- Building Block for Complex Molecules : It is employed as a building block in the synthesis of complex heterocyclic compounds, which are essential in pharmaceutical chemistry.
Drug Development
The compound's bicyclic structure is conducive to interactions with biological macromolecules, making it a candidate for drug development:
- Neurotoxins and Antagonists : Research indicates its potential use in synthesizing neurotoxic agents or antagonists that target specific receptors in neurological pathways .
- Anticancer Agents : Its derivatives have been investigated for their anticancer properties, with studies suggesting they may inhibit tumor growth through various mechanisms .
Pharmacological Studies
Pharmacological investigations have highlighted the following aspects:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that play roles in disease pathways, showcasing its therapeutic potential .
- Targeted Drug Delivery Systems : Research has explored its incorporation into drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .
Case Study on Neurotoxic Synthesis
A notable study focused on the synthesis of neurotoxic compounds derived from 9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid demonstrated significant efficacy in animal models of neurodegeneration . The findings suggested that modifications to the bicyclic structure could enhance neuroprotective effects.
Anticancer Activity Research
Another research initiative investigated the anticancer activity of derivatives synthesized from this compound. The study reported promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to interact with its target. This interaction can lead to the inhibition or activation of the target, depending on the specific application. The bicyclic structure of the compound provides stability and enhances its binding affinity to the target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Biological Activity
9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, also known as exo-9-Boc-9-azabicyclo[3.3.1]nonane-3-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2231663-92-4
- IUPAC Name : (1R, 3S, 5S)-9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Research indicates that compounds similar to 9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid demonstrate significant inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is crucial as it plays a role in various cellular processes including proliferation and survival, making these compounds potential candidates for cancer therapy and treatment of inflammatory diseases .
Antitumor Activity
Studies have shown that derivatives of bicyclic compounds exhibit potent anti-tumor activities by inhibiting the uncontrolled cellular proliferation associated with malignant diseases. The selective inhibition of Class I PI3K enzymes could be leveraged for therapeutic applications in oncology .
Anti-inflammatory Effects
In addition to antitumor properties, these compounds have been implicated in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The inhibition of specific PI3K isoforms may contribute to reduced inflammation and fibrosis in affected tissues .
Study 1: Inhibition of PI3K Enzymes
A study highlighted the effectiveness of 9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane derivatives in selectively inhibiting Class I PI3K enzymes in vitro. The results indicated a marked reduction in cellular proliferation rates in cancer cell lines treated with these compounds compared to control groups .
Study 2: Anti-inflammatory Applications
Another investigation focused on the anti-inflammatory potential of these compounds in a murine model of rheumatoid arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores of inflammation .
Data Tables
Q & A
Q. Table 1. Comparative Catalytic Performance of ABNO Derivatives
Q. Table 2. ¹³C NMR Chemical Shifts for Conformational Analysis
| Compound | Conformation | C3 Shift (ppm) | C7 Shift (ppm) | Reference |
|---|---|---|---|---|
| Endo-alcohol derivative | Chair-boat | 26.5 | 42.3 | |
| Exo-alcohol derivative | Double-chair | 35.1 | 38.9 | |
| Boc-protected derivative | Chair-boat (fixed) | 28.7 | 44.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
